ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a quinoxaline core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination reactions . The reaction conditions often require refluxing in ethanol with catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents to the quinoxaline ring, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties
Scientific Research Applications
Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells. It may also inhibit key enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2-Amino-3-cyano-4-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline
- Ethyl 2-amino-4-(3,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-5-one
Uniqueness
What sets ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate apart is its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This unique structure allows for a wide range of modifications and applications in various fields of research and industry .
Biological Activity
Ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial actions, and anti-inflammatory properties. This article will delve into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O2. Its structure features a quinoxaline core fused with a pyrrolo ring and an ethyl carboxylate group, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Weight | 348.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Log P (octanol-water) | Not available |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or receptor modulator. For instance:
- Enzyme Inhibition : this compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses and functions.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Anticancer Efficacy
In a study conducted on human breast cancer MCF-7 cells, this compound was found to induce apoptosis and inhibit cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Comparison with Related Compounds
This compound shares structural similarities with other quinoxaline derivatives but exhibits unique biological activities due to its specific substituents.
Table 3: Comparison with Similar Compounds
Compound Name | Biological Activity |
---|---|
Quinoxaline | Antimicrobial |
Pyrroloquinoline | Anticancer |
Benzimidazole | Antimicrobial and anticancer |
This compound | Anticancer, antimicrobial, anti-inflammatory |
Properties
IUPAC Name |
ethyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)14-10-9-12(2)13(3)11-14/h5-11H,4,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXCSKMPMKKGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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